
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The furan ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing the bromine atoms.
Reduction: Formation of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-aminofuran-2-yl)propan-1-one.
Oxidation: Formation of oxidized derivatives of the furan ring.
Applications De Recherche Scientifique
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological pathways and interactions involving brominated and nitrofuran compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group can participate in various binding interactions, affecting the activity of the target molecules. The compound may also generate reactive intermediates that can modify biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrothiophen-2-yl)propan-1-one
- 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrobenzofuran-2-yl)propan-1-one
Uniqueness
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the combination of bromine atoms, a nitrofuran moiety, and a phenyl ring
Propriétés
Numéro CAS |
90251-75-5 |
|---|---|
Formule moléculaire |
C13H8Br3NO4 |
Poids moléculaire |
481.92 g/mol |
Nom IUPAC |
2,3-dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br3NO4/c14-8-3-1-7(2-4-8)11(15)12(16)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
Clé InChI |
YIGCRRBXVLDACZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


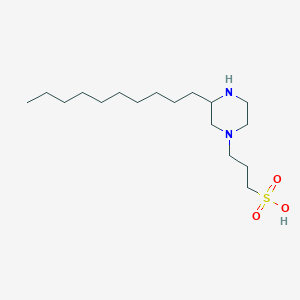
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
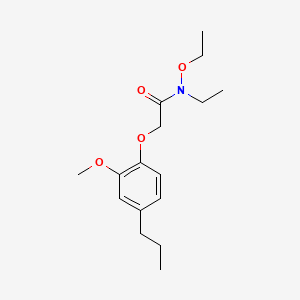
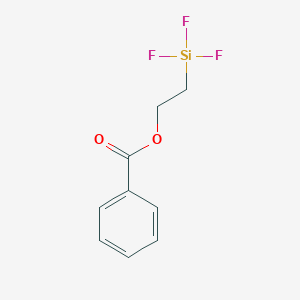

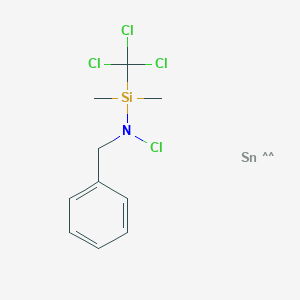
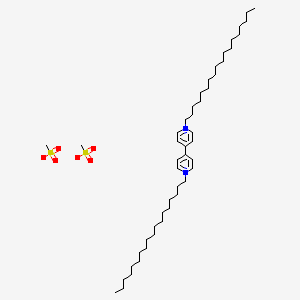
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)

![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
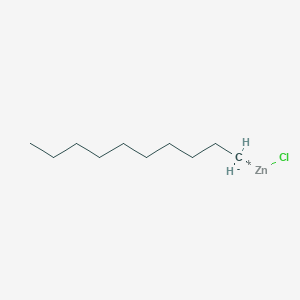
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)
